Coronalolide methyl ester is classified as a methyl ester of coronalolide, a compound that exhibits various biological activities. It is primarily sourced from the extraction of essential oils and other phytochemicals from Coronilla varia. The classification of coronalolide methyl ester falls under the broader category of fatty acid methyl esters, which are important in both industrial and research applications.
Coronalolide methyl ester can be synthesized through several methods, primarily involving the transesterification or esterification processes. The most common methods include:
The molecular formula for coronalolide methyl ester is . Its structure can be represented as follows:
Coronalolide methyl ester can participate in several chemical reactions, including:
The kinetics of these reactions can vary significantly based on temperature, solvent polarity, and catalyst choice. For example, hydrolysis rates increase in acidic environments due to enhanced protonation of the ester bond.
The mechanism by which coronalolide methyl ester exerts its biological effects is not fully elucidated but may involve:
Coronalolide methyl ester has several potential applications:
Coronalolide methyl ester occurs natively in specific plant species within the Rubiaceae family, predominantly in the Gardenia genus. Key botanical sources include:
Table 1: Botanical Sources of Coronalolide Methyl Ester
Plant Species | Plant Part | Geographic Origin | Extraction Solvent |
---|---|---|---|
Gardenia tubifera | Leaves, twigs | Thailand | Hexane, chloroform |
Gardenia sootepensis | Herbs | Southeast Asia | Chloroform, ethyl acetate |
Gardenia coronaria | Leaves, stems | Tropical Asia | Dichloromethane |
The compound is typically extracted using non-polar to medium-polarity solvents (chloroform, dichloromethane, ethyl acetate) and purified via silica gel chromatography. Yields are generally low (<0.5% dry weight), reflecting its status as a specialized metabolite [1] [3].
Coronalolide methyl ester is classified as a cycloartane-type triterpenoid, distinguished by its 9,10-seco-cycloartane skeleton with a methylene bridge (C-19/C-9) forming a cyclopropane ring. Key structural features include:
Table 2: Key Spectroscopic Signatures
Spectroscopic Method | Key Features |
---|---|
HR-FABMS | [M+H]⁺ at m/z 483.3458 (C31H46O4 for analog) |
IR (CHCl3) | 1755 cm⁻¹ (α,β-unsaturated lactone C=O), 1734 cm⁻¹ (ester C=O) |
¹H NMR | δ 5.48 (H-6), δ 3.65 (COOCH3), δ 1.08 (C-19 methylene bridge protons) |
This structure is closely related to coronalolide (demethylated analog) and tubiferolide methyl ester, though it lacks the C-29/C-3 oxygen bridge seen in the novel tubiferaoctanolide [3] [9]. Its stereochemistry was confirmed via X-ray crystallography in early studies [1].
While direct ethnomedicinal records for coronalolide methyl ester are limited, its source plants (Gardenia spp.) have extensive traditional use:
In Uganda, Gardenia spp. (e.g., G. ternifolia) were used for HIV/AIDS management, though the bioactive components were unidentified at the time. This historical context later guided bioactivity studies revealing coronalolide methyl ester’s anti-HIV properties [2] [3]. Notably, traditional preparations involved decoctions or macerations of leaves/twigs, suggesting the compound’s stability in aqueous matrices [2].
Coronalolide methyl ester exemplifies the pharmacophoric potential of ring-A seco-cycloartanes. Key pharmacological findings include:
Table 3: Documented Biological Activities
Activity | Assay Model | Key Findings | Reference |
---|---|---|---|
Cytotoxic | P-388 murine leukemia | IC50 < 1 µg/mL; superior to flavone analogs | [1] [3] |
Cytotoxic | BCA-1 human breast cancer | Moderate activity (dose-dependent inhibition) | [3] |
Anti-HIV-1 | HIV-1 RT assay | Significant inhibition; comparable to reference compounds | [3] |
Its α-methylene-γ-butyrolactone moiety is crucial for activity, enabling Michael addition-mediated enzyme inhibition. This aligns with structure-activity relationships (SAR) in cycloartanes, where C-24 esterification enhances bioactivity [9]. Current drug discovery efforts focus on:
As a scaffold for semi-synthesis, coronalolide methyl ester bridges traditional medicine and modern oncology/virology, emphasizing the role of phytochemicals in first-in-class drug development [7] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7